trans-2-Phenylcyclopropanecarboxylic acid

Catalog No.
S598162
CAS No.
939-90-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
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trans-2-Phenylcyclopropanecarboxylic acid

CAS Number

939-90-2

Product Name

trans-2-Phenylcyclopropanecarboxylic acid

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1

InChI Key

AHDDRJBFJBDEPW-DTWKUNHWSA-N

SMILES

C1C(C1C(=O)O)C2=CC=CC=C2

Synonyms

(1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylate, 2-PhCPCOOH, 2-phenylcyclopropanecarboxylic acid, 2-phenylcyclopropanecarboxylic acid, (1R-trans)-isomer, 2-phenylcyclopropanecarboxylic acid, (cis)-isomer

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2

trans-2-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₁₀H₁₀O₂. It features a cyclopropane ring, which is a three-membered carbon structure, substituted with a phenyl group and a carboxylic acid functional group. The compound is characterized by its unique stereochemistry, specifically the trans configuration, which influences its physical and chemical properties. As a member of the cyclopropane family, trans-2-Phenylcyclopropanecarboxylic acid exhibits interesting reactivity patterns due to the strain inherent in the cyclopropane ring .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form phenylcyclopropane.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carboxylic acid .

Research indicates that trans-2-Phenylcyclopropanecarboxylic acid exhibits potential biological activities, particularly as an intermediate in the synthesis of compounds that interact with serotonin receptors. This suggests possible applications in pharmacology, particularly in developing drugs targeting mood disorders or other neurological conditions. Studies have shown that derivatives of this compound may possess anti-inflammatory and analgesic properties, although more research is needed to fully elucidate its biological effects .

The synthesis of trans-2-Phenylcyclopropanecarboxylic acid can be achieved through various methods:

  • Cycloalkylation Reactions: One common method involves the cycloalkylation of substituted phenyl compounds using cyclopropane precursors.
  • Asymmetric Synthesis: Techniques such as using chiral catalysts or optically active starting materials can yield enantiomerically pure forms of trans-2-Phenylcyclopropanecarboxylic acid.
  • Hydrolysis of Esters: Hydrolyzing esters derived from phenylcyclopropane can also produce this compound .

trans-2-Phenylcyclopropanecarboxylic acid serves as an important intermediate in organic synthesis, particularly in creating pharmaceuticals and agrochemicals. Its derivatives are investigated for their potential use in developing new therapeutic agents targeting specific biological pathways, especially those related to serotonin receptors .

Interaction studies involving trans-2-Phenylcyclopropanecarboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors, indicating a potential role in modulating neurotransmitter activity. Further research is necessary to clarify these interactions and their implications for drug design and therapeutic applications .

trans-2-Phenylcyclopropanecarboxylic acid shares structural similarities with several other compounds within the cyclopropane family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2-Phenylcyclopropanecarboxylic acidCyclopropaneDifferent stereochemistry (cis configuration)
1,1-DiphenylcyclopropaneCyclopropaneContains two phenyl groups; more steric hindrance
3-Phenylcyclobutanecarboxylic acidCyclobutaneFour-membered ring; different ring strain properties
3-Methylphenylcyclopropanecarboxylic acidCyclopropaneMethyl substitution; alters reactivity

The uniqueness of trans-2-Phenylcyclopropanecarboxylic acid lies in its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid functional group, which influence its reactivity and biological activity compared to similar compounds .

The discovery of trans-2-phenylcyclopropanecarboxylic acid is rooted in mid-20th-century efforts to synthesize cyclopropane-containing compounds for pharmaceutical applications. Initial work by Kaiser et al. (1962) established foundational methods for synthesizing 2-phenylcyclopropane derivatives via the reaction of styrene with ethyl diazoacetate. This process yielded a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate esters, which were hydrolyzed to their corresponding acids. Early separation techniques relied on repetitive recrystallization from hot water to isolate the trans isomer. The compound’s structural uniqueness—a strained cyclopropane ring fused to a phenyl group and carboxylic acid—made it a subject of interest for studying stereoelectronic effects in small-ring systems.

By the 1970s, Russian researchers expanded the synthetic toolkit by exploring sulfur ylides for cyclopropanation, enabling stereoselective routes to trans-2-phenylcyclopropane derivatives. These efforts laid the groundwork for understanding the compound’s conformational stability and reactivity, particularly in the context of chiral synthesis.

Evolution of Synthetic Methodologies

Significant advancements in synthesis emerged with the development of isomerization protocols and catalytic asymmetric methods:

Traditional Synthesis (Pre-1990s)

  • Styrene + Ethyl Diazoacetate: The classic method involved reacting styrene with ethyl diazoacetate in the presence of copper catalysts to form a cis/trans ester mixture (35% cis, 65% trans).
  • Acid Hydrolysis: The ester mixture was hydrolyzed to cis/trans-2-phenylcyclopropanecarboxylic acid, followed by laborious recrystallization to isolate the trans isomer (20–25% yield).

Improved Isomerization (1990s–2000s)

A breakthrough came with the use of sodium ethoxide to isomerize the cis/trans ester mixture, increasing the trans ester content to 95% before hydrolysis. This "one-pot" method reduced yield losses and eliminated cis contamination in the final product.

Modern Catalytic Approaches

  • Simmons–Smith Reaction: Enabled cyclopropanation of alkenes using zinc carbenoids, preserving alkene stereochemistry.
  • Kulinkovich Reaction: Titanium-mediated cyclopropanation of esters, offering access to trans-configured cyclopropanols.
  • Biocatalytic Methods: Engineered cytochrome P450 variants (e.g., Mb(H64V,V68A)) achieved enantioselective cyclopropanation of styrene derivatives with >99% ee.

Table 1: Key Synthetic Methods Comparison

MethodConditionstrans SelectivityYield
Classical DiazoacetateCu(acac)₂, CHCl₃, reflux65%35–40%
Sodium Ethoxide Isomer.NaOEt, anhydrous EtOH, 78°C95%75–80%
Simmons–SmithZn-Cu, CH₂I₂, Et₂O>90%60–70%
Biocatalytic (P450BM3)E. coli, EDA, 25°C99.9% ee91%

Chronology of Research Advancements

  • 1962: Kaiser’s seminal work on cyclopropane synthesis via diazoacetate coupling.
  • 1975: Russian studies on sulfur ylides for stereoselective cyclopropanation.
  • 1996: Patent US4016204A introduced sodium ethoxide isomerization, revolutionizing trans acid purity.
  • 2009: Asymmetric Simmons–Smith reactions achieved 99% ee using chiral disulfonamide catalysts.
  • 2017: Biocatalytic synthesis using engineered myoglobin variants enabled gram-scale production of enantiopure trans derivatives.

Historical Role in Medicinal Chemistry Foundations

The compound’s rigid cyclopropane scaffold made it a strategic intermediate in drug discovery:

  • Tranylcypromine Development: The trans-2-phenylcyclopropylamine derivative emerged as a monoamine oxidase inhibitor (MAOI) in the 1960s, though its synthesis initially suffered from cis impurity issues. Improved access to enantiopure trans acid enabled the production of (−)-trans-2-phenylcyclopropylamine, which showed reduced side effects in depression treatment.
  • 5-HT~2C~ Receptor Agonists: Structural analogs of trans-2-phenylcyclopropanecarboxylic acid served as precursors to selective serotonin receptor modulators, highlighting the cyclopropane ring’s role in bioactivity.
  • LSD1 Inhibitors: Recent studies identified tranylcypromine derivatives as histone demethylase inhibitors, sparking interest in epigenetic cancer therapies.

Table 2: Medicinal Applications of trans-2-Phenylcyclopropane Derivatives

ApplicationDerivativeKey Feature
AntidepressantsTranylcypromineMAO inhibition, chiral purity
Serotonin Modulators1-Aminomethyl-2-phenylcyclopropanes5-HT~2C~ selectivity
Anticancer AgentsN-Alkylated cyclopropanesLSD1 inhibition

Classical Synthesis Pathways

Styrene-Diazoacetate Reaction Mechanisms

The cyclopropanation of styrene with ethyl diazoacetate (EDA) represents a foundational method, proceeding via metallocarbene intermediates. Ruthenium(II) complexes like RuCl~2~(ttp*) facilitate carbene transfer, though competing dimerization to diethyl maleate/fumarate (95:5 ratio) often limits cyclopropane yields to 21% [1]. Silver triflate additives enhance catalytic activity by scavenging chloride ligands, increasing cyclopropanation yields to 84% while maintaining moderate diastereoselectivity (Z:E = 2:1) [1]. Dirhodium catalysts such as Rh~2~(R-DOSP)~4~ improve enantioselectivity (82–92% ee) through π-stacking interactions between the aryl diazoacetate and chiral ligand [4].

Stereochemical Control Strategies

Steric and electronic modulation of catalysts governs trans-selectivity. Chiral triphosphine ligands in RuCl~2~(ttp*) induce 35% ee for the Z-cyclopropane [1], while dirhodium catalysts with PTAD ligands achieve 97% ee for ortho-substituted substrates [4]. Menthol/bornyl esters enable partial asymmetric synthesis (17% yield, 35% ee) via stereochemical transfer during cycloalkylation [2]. Resolution using R-N-(1-naphthylmethyl)-α-methylbenzyl amine separates cis/trans diastereomers with >90% purity in nonpolar solvents [3].

Purification and Resolution Research

Diastereomeric salt formation remains critical for isolating trans-isomers. Chiral amines like S-N-(1-naphthylmethyl)-α-methylbenzyl amine resolve racemic trans-2-phenylcyclopropanecarboxylates via selective crystallization (63–93% recovery) [3]. Recrystallization from hexane/ethyl acetate mixtures enhances enantiopurity to >98%, though initial resolutions yield moderate ee (35%) [2] [3].

Asymmetric Synthesis Approaches

Chiral Catalyst Development

Three dirhodium systems dominate enantioselective synthesis:

CatalystSubstrate Scopeee RangeYield (%)
Rh~2~(R-DOSP)~4~Para/meta-substituted82–9266–93
Rh~2~(S-PTAD)~4~Ortho-substituted80–9780–87
Rh~2~(R-BNP)~4~3-Methoxy-substituted88–9763–93

Rh~2~(R-DOSP)~4~ exhibits broad compatibility with styrenes, while Rh~2~(S-PTAD)~4~ excels with sterically hindered diazoacetates [4]. Ru(II) catalysts with chiral triphosphines remain less selective (≤35% ee) [1].

Enantioselective Cyclopropanation Methods

Donor/acceptor carbenoids generated from methyl phenyldiazoacetate react with styrene under dirhodium catalysis to afford trans-cyclopropanes with 95:5 diastereomeric ratios [4]. Kinetic studies reveal a two-step mechanism: initial carbene formation (k~1~ = 1.2 × 10^−3^ s^−1^) followed by stereodetermining cyclopropanation (k~2~ = 4.7 × 10^−4^ s^−1^) [4].

Optically Active Derivative Production

Ethyl 2,2-dicyano-3-phenylcyclopropanecarboxylate (C~14~H~12~N~2~O~2~, MW 240.26 g/mol) serves as a key intermediate, synthesized via [2+1] cycloaddition (62% yield) [5]. Hydrolysis with KOH/EtOH affords the free carboxylic acid without racemization [2] [3].

Cis-Trans Isomerization Research

Sodium Ethoxide-Mediated Isomerization

Heating cis-2-phenylcyclopropanecarboxylates with NaOEt/EtOH (80°C, 12 h) establishes a 7:3 trans:cis equilibrium [3]. The trans isomer predominates due to reduced angle strain (C-C-C = 118° vs. 124° for cis) [6].

Metal-Catalyzed Transformation Mechanisms

RuCl~2~(ttp*) catalyzes isomerization via carbene shuffling, forming metathesis byproducts (e.g., PhHC=CHCO~2~Et) in ≤5% yield [1]. Pd(II)/MPAA systems enable C(sp~3~)–H arylation of cyclopropanes without ring-opening (82% yield, 91% ee) [6].

Thermodynamic Equilibrium Studies

DFT calculations (B3LYP/6-311++G**) predict ΔG~trans→cis~ = +2.3 kcal/mol, favoring the trans isomer [6]. Activation barriers for thermal isomerization exceed 35 kcal/mol, explaining the stability of trans-configurations under ambient conditions [3].

The enantiomeric resolution of trans-2-phenylcyclopropanecarboxylic acid represents a crucial aspect of stereochemical research, with multiple methodologies developed to achieve efficient separation of the constituent enantiomers. These technologies focus on exploiting the differential physical and chemical properties of enantiomers when interacting with chiral environments.

Supercritical Fluid Chromatography Applications

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective method for the enantiomeric resolution of trans-2-phenylcyclopropanecarboxylic acid [1]. The technique utilizes carbon dioxide as the primary mobile phase component, combined with ethanol as a modifier to achieve optimal separation conditions.

The preparative supercritical fluid chromatography separation was performed using a Berger Multigram II system operating at 50 mL/min flow rate at 35°C with 100 bar backpressure [1]. The column employed was a Chiralpak AD 5 μm, 250×21 mm stationary phase, which provided excellent enantioselectivity for the target compound. The mobile phase composition consisted of carbon dioxide (70%) and ethanol (30%), optimized through systematic screening of modifier concentrations [1].

The separation achieved complete baseline resolution of the enantiomers, with retention times of 6.5 minutes and 8.2 minutes for the two enantiomers [1]. The resolved enantiomers were characterized by their optical rotation values: the (1S,2S)-enantiomer exhibited [α]D^24 = +249.261° (c 0.102, methanol), while the (1R,2R)-enantiomer showed [α]D^24 = -259.546° (c 0.119, methanol) [1]. These optical rotation values were consistent with literature reports and confirmed the absolute stereochemistry assignment [1].

Supercritical fluid properties contribute significantly to the efficiency of this separation technique [2] [3]. The supercritical carbon dioxide exhibits density values between 0.2-0.9 g/cm³, viscosity of (1-9)×10⁻⁵ Pa·s, and diffusion coefficients of (0.2-2.0)×10⁻³ cm²/s [2]. These properties, intermediate between gas and liquid phases, enable faster mass transfer and reduced analysis times compared to conventional liquid chromatography [3].

Chiral Auxiliary Methodologies

Chiral auxiliary-based resolution has proven to be a highly effective approach for obtaining enantiomerically pure trans-2-phenylcyclopropanecarboxylic acid [4] [5] [6]. Multiple chiral auxiliaries have been systematically investigated, each offering distinct advantages in terms of selectivity, yield, and ease of operation.

Dehydroabietylamine represents one of the most extensively studied chiral auxiliaries for this system [5] [7]. The resolution process involves the formation of diastereomeric salts through acid-base interactions between the racemic carboxylic acid and the chiral amine. The (1R,2R)-enantiomer forms a preferentially crystallizing salt with (+)-dehydroabietylamine, which can be isolated by recrystallization from aqueous methanol [5]. The salt formation was purified by five consecutive recrystallizations from 90% aqueous methanol, yielding 25% of the resolved enantiomer with 98% enantiomeric excess [5].

Quinine has been utilized as an alternative chiral auxiliary, particularly effective for resolving the opposite enantiomer [5] [8]. The resolution procedure involves treating the residual material from the dehydroabietylamine resolution with one equivalent of quinine in ethyl acetate [5]. The resulting (1S,2S)-salt was recrystallized five times from ethyl acetate, providing 34% yield of the resolved enantiomer with 98% enantiomeric excess [5].

Phenylglycinol has been employed as a chiral auxiliary for the resolution of trans-2-phenylcyclopropanecarboxylic acid [6]. The methodology involves coupling the racemic carboxylic acid with (R)-phenylglycinol to form diastereomeric amides, which are subsequently separated by silica gel column chromatography [6]. The choice of (R)-phenylglycinol was based on its successful use in resolving other racemic carboxylic acids and the ease of cleavage under acidic conditions involving N,O-acyl transfer [6]. This method achieved 68% yield with 87% enantiomeric excess [6].

Phenylalanine amide derivatives have also been investigated as resolving agents [7] [9]. The process involves treating the racemic mixture with chiral phenylalanine amide derivatives in acetonitrile solvent, forming crystalline diastereomeric salts that can be separated by selective crystallization [7]. This methodology achieved 41% yield with 95% enantiomeric excess [7].

Crystallization-Based Separation Studies

Crystallization-based separation techniques have been extensively developed for trans-2-phenylcyclopropanecarboxylic acid, focusing on exploiting the differential solubility properties of enantiomers and their diastereomeric derivatives [4] [10] [9].

Selective crystallization of diastereomeric salts represents the most commonly employed approach [4] [10]. The process typically involves the formation of diastereomeric salts with chiral bases, followed by selective crystallization based on solubility differences in specific solvent systems. The crystallization conditions, including temperature, solvent composition, and concentration, are critical parameters that influence both selectivity and yield [10].

Recrystallization protocols have been systematically optimized for various chiral auxiliary systems [5] [9]. For the dehydroabietylamine system, the optimal recrystallization procedure involves five consecutive recrystallizations from 90% aqueous methanol at controlled temperature conditions [5]. The recrystallization process not only enhances enantiomeric purity but also removes impurities that could interfere with subsequent chemical transformations [5].

Solvent system optimization has been conducted to maximize both resolution efficiency and product recovery [10] [9]. For the quinine-based resolution, ethyl acetate was identified as the optimal solvent, providing superior crystallization behavior compared to alternative solvents such as methanol or acetonitrile [5]. The solvent selection criteria included solubility differentials, crystal morphology, and thermal stability of the diastereomeric salts [10].

pH optimization has been demonstrated to be crucial for maximizing crystallization efficiency [9]. For compounds with both acidic and basic functional groups, the isoelectric point represents the optimal pH for crystallization. In the case of pyrimidinyl derivatives, the optimal crystallization pH was determined to be 3.5, based on the measured pKa values of 2.66 for the pyrimidine and 4.21 for the carboxylic acid [9].

Absolute Configuration Investigation

The determination of absolute configuration for trans-2-phenylcyclopropanecarboxylic acid enantiomers requires sophisticated analytical techniques that can unambiguously establish the three-dimensional arrangement of atoms around the stereogenic centers.

X-Ray Crystallography Research

X-ray crystallography represents the definitive method for absolute configuration determination of trans-2-phenylcyclopropanecarboxylic acid [11] [12]. The crystallographic analysis of (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid was conducted at 208 K to minimize thermal motion effects and enhance data quality [11].

The compound crystallizes in the monoclinic space group P21 with two molecules in the asymmetric unit [11]. The unit cell parameters were determined as: a = 12.038 Å, b = 5.5060 Å, c = 13.0870 Å, with β = 94.576° and Z = 4 [11] [12]. The crystal structure reveals significant structural features that influence the stereochemical properties of the molecule.

Hydrogen bonding patterns play a crucial role in the crystal packing arrangement [11]. The structure exhibits cyclic dimer-type hydrogen bonding with O...O distances ranging from 2.623(2) to 2.637(2) Å, linking the two molecules of the asymmetric unit [11]. The carboxylic acid hydrogen atoms are ordered, as are the oxygen atoms, indicating well-defined hydrogen bonding interactions [11].

Cyclopropane ring asymmetry was quantitatively characterized through crystallographic analysis [11]. The two non-equivalent molecules in the asymmetric unit exhibit asymmetric cyclopropane rings with asymmetry parameters of δ(COOH) = -0.034(4) and -0.025(4) Å, and δ(phenyl) = -0.028(4) and -0.023(4) Å [11]. These asymmetry parameters provide quantitative measures of the deviation from ideal cyclopropane geometry due to substituent effects [11].

Molecular conformation analysis revealed that the phenyl group adopts a bisecting conformation with respect to the cyclopropane ring, with a dihedral angle of approximately 120° between the phenyl ring and the cyclopropane plane [13] . This conformation minimizes steric interactions while maximizing conjugation between the aromatic system and the cyclopropane ring [13].

Optical Rotation Correlation Studies

Optical rotation measurements provide essential data for establishing the correlation between absolute configuration and optical activity in trans-2-phenylcyclopropanecarboxylic acid enantiomers [1] [15]. The systematic measurement of optical rotation under standardized conditions enables the assignment of absolute stereochemistry and the determination of enantiomeric purity.

Standardized measurement conditions have been established for reliable optical rotation determination [1]. The measurements are typically conducted at 24°C using the sodium D-line (589 nm) as the light source. Methanol has been identified as the optimal solvent for optical rotation measurements, providing consistent and reproducible results [1]. The concentration range typically employed is 0.1-0.12 g/dL to ensure adequate optical rotation while maintaining solution clarity [1].

Enantiomer-specific optical rotation values have been precisely determined for both enantiomers [1]. The (1S,2S)-enantiomer exhibits [α]D^24 = +249.261° (c 0.102, methanol), while the (1R,2R)-enantiomer shows [α]D^24 = -259.546° (c 0.119, methanol) [1]. These values demonstrate the expected mirror-image relationship between enantiomers, with nearly equal but opposite optical rotation magnitudes [1].

Solvent effects on optical rotation have been systematically investigated [4] [5]. Chloroform as an alternative solvent provides different optical rotation values, with the trans-isomer showing [α]D^20 = +36.0° (c 1.0, chloroform) for the (1S,2S)-enantiomer and [α]D^20 = -36.0° (c 1.0, chloroform) for the (1R,2R)-enantiomer [4]. The significant difference in optical rotation values between methanol and chloroform reflects the solvent-dependent conformational preferences of the molecule [4].

Correlation with synthetic methods has been established through comparison with literature values [1]. The optical rotation values obtained from supercritical fluid chromatography separation were consistent with those reported for compounds prepared by alternative synthetic routes, confirming the reliability of the separation method and the correct assignment of absolute stereochemistry [1].

Computational Stereochemical Prediction Methods

Computational methods have become increasingly important for predicting and understanding the stereochemical properties of trans-2-phenylcyclopropanecarboxylic acid [16] [18]. These methods provide valuable insights into conformational preferences, reaction mechanisms, and stereochemical outcomes.

Density Functional Theory (DFT) calculations have been extensively employed to investigate the conformational preferences of trans-2-phenylcyclopropanecarboxylic acid derivatives [16] . The calculations typically utilize the 6-31G(d) basis set with various functionals including B3LYP, ωB97XD, and PBEPBE [16] . These calculations provide detailed information about molecular geometry, electronic structure, and energetic preferences of different conformations [16].

Hartree-Fock (HF) calculations serve as a foundation for more sophisticated computational approaches [18]. HF/6-31G* calculations are commonly employed for geometry optimization and vibrational frequency analysis [18]. The HF/6-311G(d,p) level with polarization continuum model has been used to investigate solvent effects on molecular conformations and reaction pathways [18].

MP2 calculations provide improved treatment of electron correlation effects [16] [18]. The MP2/6-31G* level has been used to refine energetic predictions and provide more accurate relative energies for different conformational states [16]. This level of theory is particularly important for understanding the subtle energy differences between diastereomeric transition states in asymmetric reactions [16].

Complete Active Space SCF (CASSCF) methods have been employed for investigating transition state geometries and reaction mechanisms [19] [18]. These calculations are particularly valuable for understanding the ring-opening reactions of cyclopropane systems and the stereochemical outcomes of thermal rearrangements [19].

Molecular modeling studies have been conducted to understand binding interactions with biological targets . Molecular docking simulations have been performed to assess the binding affinity of different enantiomers with various receptors, providing structure-activity relationship information . These studies indicated strong interactions with key receptors involved in pain modulation and neurotransmitter uptake, with binding affinities ranging from -6.5 kcal/mol for the (1R,2R)-enantiomer to -3.1 kcal/mol for simpler cyclopropane derivatives .

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

939-90-2

Wikipedia

Trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid

Dates

Last modified: 08-15-2023

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